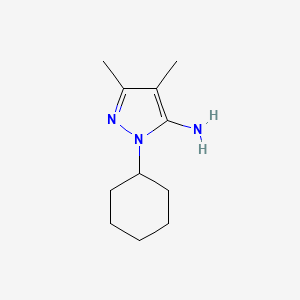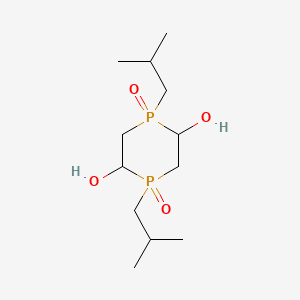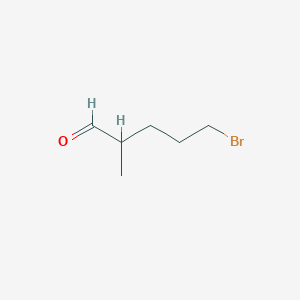
5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions typically involve the use of solvents like chloroform and methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the desired effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Amino-2-(4-((3-methoxy-3-oxopropyl)carbamoyl)phenoxy)benzoic Acid Methyl Ester include:
- Benzoic acid, 2-methoxy-, methyl ester
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, 3-methoxy-, methyl ester
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity .
Properties
Molecular Formula |
C19H20N2O6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 5-amino-2-[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenoxy]benzoate |
InChI |
InChI=1S/C19H20N2O6/c1-25-17(22)9-10-21-18(23)12-3-6-14(7-4-12)27-16-8-5-13(20)11-15(16)19(24)26-2/h3-8,11H,9-10,20H2,1-2H3,(H,21,23) |
InChI Key |
ZYMCRMCSKGOXPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)





![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)



